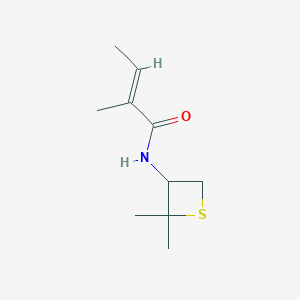![molecular formula C8H10N4O B13005169 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a compound that belongs to the class of heterocyclic compounds. This compound features a unique bicyclic structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety. Compounds containing this moiety have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent rearrangement to yield the desired compound . Another approach involves the use of transition metal-mediated synthesis, which can offer higher yields and selectivity .
Industrial Production Methods
For industrial-scale production, a scalable methodology has been developed. This involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process is optimized to ensure safety, control impurities, and achieve high yields. The overall yield of the compound can reach up to 55% in a two-vessel-operated process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Explored for its antiviral properties, especially in the context of RNA viruses.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting their function. This inhibition can lead to a decrease in cellular proliferation and has potential therapeutic applications in cancer treatment . Additionally, the compound’s antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, an essential enzyme for viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an aminoethanol group. This structural feature enhances its solubility and may improve its pharmacokinetic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-amino-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-3-8(13)7-2-1-6-4-10-5-11-12(6)7/h1-2,4-5,8,13H,3,9H2 |
Clave InChI |
VWGMQOXVXGNXDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NN2C(=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)




![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)


![5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)


